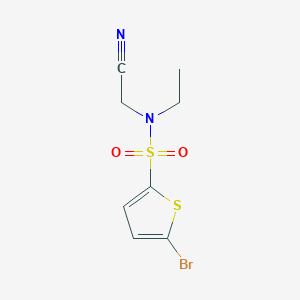![molecular formula C11H13N3O3S B7589654 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)
4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide is not fully understood. However, it is believed to exert its biological activity by inhibiting specific enzymes or receptors. For example, sulfonamide-based inhibitors of carbonic anhydrase are believed to exert their activity by binding to the active site of the enzyme, thereby inhibiting its activity. Similarly, potential anticancer agents synthesized using 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide are believed to exert their activity by inhibiting specific enzymes or receptors involved in cancer cell proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide are dependent on its specific application. For example, sulfonamide-based inhibitors of carbonic anhydrase have been shown to inhibit the activity of the enzyme, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the blood. Potential anticancer agents synthesized using 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide in lab experiments include its ease of synthesis and versatility in the synthesis of various compounds with potential biological activities. However, one limitation is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are numerous future directions for the use of 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide in scientific research. One potential direction is the synthesis of novel sulfonamide-based inhibitors of carbonic anhydrase with improved activity and selectivity. Additionally, the synthesis of potential anticancer agents and antimicrobial agents using 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide may lead to the discovery of novel compounds with improved efficacy and safety profiles. Furthermore, the use of 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide in the synthesis of compounds with potential applications in other fields, such as materials science and catalysis, may also be explored.
Méthodes De Synthèse
The synthesis of 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide can be achieved using different methods. One of the most common methods involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-methyl-5-aminomethyl-1,2-oxazole in the presence of a base such as triethylamine. The resulting compound is then reduced using a reducing agent such as sodium dithionite to obtain 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide.
Applications De Recherche Scientifique
The potential applications of 4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide in scientific research are vast. It has been used as a building block for the synthesis of various compounds with potential biological activities. For example, it has been used in the synthesis of sulfonamide-based inhibitors of carbonic anhydrase, which is an enzyme that plays a crucial role in various physiological processes. Additionally, it has been used in the synthesis of potential anticancer agents and antimicrobial agents.
Propriétés
IUPAC Name |
4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-8-6-10(17-14-8)7-13-18(15,16)11-4-2-9(12)3-5-11/h2-6,13H,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABIMBCLHVCGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B7589598.png)
![2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid](/img/structure/B7589601.png)
![2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7589606.png)
![3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B7589630.png)
![2-(5,6-Diethyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B7589634.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7589646.png)
![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
![2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid](/img/structure/B7589656.png)
![[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7589658.png)

![4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B7589668.png)